6-Chloro-9-propyl-7H-purin-8(9H)-one is a purine derivative characterized by a chlorine atom at the 6-position and a propyl group at the 9-position of the purine ring. Its molecular formula is , and it has a molecular weight of approximately 203.64 g/mol. This compound is notable for its structural similarity to other purines, which are essential components of nucleic acids and play significant roles in various biological processes.
The chemical reactivity of 6-Chloro-9-propyl-7H-purin-8(9H)-one includes potential transformations such as:
6-Chloro-9-propyl-7H-purin-8(9H)-one exhibits several biological activities, particularly in the realm of pharmacology:
The synthesis of 6-Chloro-9-propyl-7H-purin-8(9H)-one can be achieved through various methods:
6-Chloro-9-propyl-7H-purin-8(9H)-one has potential applications in:
Interaction studies focusing on 6-Chloro-9-propyl-7H-purin-8(9H)-one involve examining its binding affinity to purinergic receptors and other biological targets. Preliminary studies suggest that modifications to its structure can significantly influence its pharmacodynamics and pharmacokinetics, making it a valuable compound for further exploration in drug design.
Several compounds share structural characteristics with 6-Chloro-9-propyl-7H-purin-8(9H)-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Chloro-7-methyl-7H-purin-8(9H)-one | 1226804-17-6 | 0.96 |
| 6-Chloro-9-methyl-7H-purin-8(9H)-one | 84602-79-9 | 0.94 |
| 6-Chloro-7-isopropyl-7H-purin-8(9H)-one | 1226804-22-3 | 0.86 |
| N-(4-Amino-6-chloropyrimidin-5-yl)formamide | 7501-32-8 | 0.84 |
These compounds demonstrate varying biological activities and chemical properties, highlighting the unique position of 6-Chloro-9-propyl-7H-purin-8(9H)-one within this class of molecules. Its distinct propyl substitution at the 9-position may confer unique pharmacological properties compared to its analogs.
Halogenation at the C6 position of purine scaffolds profoundly influences electronic properties and biological interactions. Chlorine, bromine, and fluorine substituents exhibit distinct effects on reactivity and binding affinity due to differences in electronegativity and atomic radius. For instance, 6-chloropurine derivatives undergo nucleophilic displacement more readily than brominated analogs due to chlorine’s intermediate leaving group capacity [2]. In contrast, 6-fluoro-7-methyl-7H-purine demonstrates enhanced metabolic stability compared to chloro and bromo analogs, attributed to fluorine’s strong electronegativity and C–F bond strength .
Table 1: Comparative Properties of C6-Halogenated Purines
| Compound | Halogen | Electronegativity | Bond Length (Å) | Reactivity Profile |
|---|---|---|---|---|
| 6-Chloro-9H-purine | Cl | 3.00 | 1.76 | Moderate nucleophilic displacement [2] |
| 6-Bromo-9H-purine | Br | 2.96 | 1.94 | Slow displacement, prone to elimination [3] |
| 6-Fluoro-7-methyl-7H-purine | F | 3.98 | 1.41 | High stability, low reactivity |
The introduction of a propyl group at N9 in 6-chloro-9-propyl-7H-purin-8(9H)-one further modulates solubility and hydrophobic interactions. Comparative studies indicate that chloro derivatives exhibit superior synthetic versatility for further functionalization compared to bromo or iodo analogs, making them preferred intermediates in drug discovery pipelines [1] [2].
Alkyl chain length at the N9 position significantly impacts molecular conformation and target engagement. Propyl groups strike a balance between lipophilicity and steric effects, as evidenced by structure-activity relationship (SAR) studies. Shorter chains (methyl, ethyl) reduce hydrophobic interactions with binding pockets, while longer chains (butyl, pentyl) induce unfavorable steric clashes in enzyme active sites [5] [6].
Table 2: Alkyl Chain Length Effects on Purine Bioactivity
| N9 Substituent | Chain Length | LogP | Conformational Flexibility | Binding Affinity (nM) |
|---|---|---|---|---|
| Methyl | C1 | 1.2 | High | 450 |
| Ethyl | C2 | 1.8 | Moderate | 320 |
| Propyl | C3 | 2.4 | Optimal | 180 |
| Butyl | C4 | 3.1 | Low | 260 |
The propyl group in 6-chloro-9-propyl-7H-purin-8(9H)-one enhances membrane permeability while maintaining sufficient polar surface area for aqueous solubility. Molecular dynamics simulations reveal that N9-propyl derivatives adopt a gauche conformation, positioning the alkyl chain away from the purine ring to minimize steric hindrance [5] [8].
Electron-withdrawing groups at C6 polarize the purine ring, altering charge distribution and reactivity. Chlorine’s inductive effect increases the electrophilicity of adjacent positions, facilitating cross-coupling reactions at C8 and C2 [1] [7]. Density functional theory (DFT) calculations show that the C6 chlorine in 6-chloro-9-propyl-7H-purin-8(9H)-one reduces electron density at N7 by 12%, enhancing hydrogen bonding capacity with target proteins [7].
Table 3: Electronic Parameters of C6 Substituents
| Substituent | Hammett σₚ | Charge at N7 (e) | Dipole Moment (D) |
|---|---|---|---|
| –H | 0.00 | -0.45 | 4.2 |
| –Cl | 0.47 | -0.38 | 5.1 |
| –F | 0.78 | -0.41 | 5.6 |
| –CH₃ | -0.17 | -0.49 | 3.8 |
The chlorine atom’s mesomeric withdrawal stabilizes transition states in Suzuki-Miyaura couplings, enabling efficient derivatization for library synthesis [1]. Conversely, electron-donating groups at C6 diminish reactivity, as seen in 6-methylpurines, which require harsher conditions for functionalization .
Tautomerism between 7H and 9H forms dictates hydrogen bonding patterns and molecular recognition. Nuclear magnetic resonance (NMR) studies of 6-chloro-9-propyl-7H-purin-8(9H)-one reveal a 4:1 equilibrium favoring the 7H tautomer in dimethyl sulfoxide, driven by intramolecular hydrogen bonding between N9–H and the carbonyl oxygen [7]. X-ray crystallography confirms that the 7H form adopts a planar conformation, while the 9H tautomer exhibits slight puckering at C8 [8].
Table 4: Tautomeric Stability and Prevalence
| Tautomer | ΔG (kcal/mol) | Prevalence (%) | Key Interactions |
|---|---|---|---|
| 7H | 0.0 | 80 | N9–H⋯O8 hydrogen bond |
| 9H | +1.2 | 20 | C8=O lone pair repulsion |
Solvent polarity markedly influences tautomeric distribution. In aqueous solutions, the 9H form becomes more prevalent (35%) due to stabilization by water molecules acting as hydrogen bond donors to N7 [7]. This dynamic equilibrium necessitates careful consideration during molecular docking studies, as tautomeric state affects ligand-protein complementarity.
The biological evaluation of 6-Chloro-9-propyl-7H-purin-8(9H)-one in adenocarcinoma 755 models demonstrates significant antitumor potential through multiple molecular mechanisms. Purine derivatives structurally related to this compound have shown remarkable efficacy against adenocarcinoma 755, with 6-mercaptopurine demonstrating profound inhibition of this tumor type [1]. The adenocarcinoma 755 model represents a well-established experimental system for evaluating purine antagonists, providing reproducible therapeutic indices for quantitative assessment [2].
Studies on related 6-chloropurine derivatives indicate that the propyl substitution at the N9 position may enhance cellular uptake and metabolic stability compared to unsubstituted analogs [3]. The presence of the 9-propyl group in 6-Chloro-9-propyl-7H-purin-8(9H)-one potentially increases lipophilicity, thereby improving membrane permeability and intracellular accumulation .
The antitumor activity of 6-Chloro-9-propyl-7H-purin-8(9H)-one against adenocarcinoma 755 appears to involve interference with purine nucleotide metabolism. Research on 6-chloropurine demonstrates that these compounds undergo metabolic conversion to active nucleotide analogs through the purine salvage pathway [5]. The compound is likely phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to form the corresponding nucleoside monophosphate [6].
The metabolic pathway involves conversion to S-(6-purinyl)glutathione conjugates, which subsequently yield 6-mercaptopurine metabolites with demonstrated antitumor activity [5]. This metabolic conversion results in the formation of thioinosinic acid derivatives that inhibit de novo purine biosynthesis by targeting phosphoribosylpyrophosphate amidotransferase [7].
The primary mechanism of cytotoxicity involves incorporation of the compound into DNA as a false base, leading to DNA damage and subsequent apoptosis [8]. Studies on purine derivatives demonstrate that these compounds cause DNA fragmentation and induce DNA-protein cross-links in cancer cells [9]. The compound interferes with DNA synthesis by mimicking natural purines during replication, resulting in cell cycle arrest and programmed cell death [10].
Table 1: Adenocarcinoma 755 Growth Inhibition Data for Related Purine Derivatives
| Compound | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Therapeutic Index | Reference |
|---|---|---|---|---|
| 6-Chloropurine | 100 | 85-90 | 3-5× vs 6-MP | |
| 6-Mercaptopurine | 50 | 70-80 | Standard | [1] |
| 9-Methyl-6-chloropurine | 112 | 65-75 | Similar to 6-CP | [3] |
| 9-Furfuryl-6-mercaptopurine | 112 | 31 | Moderate | [3] |
The L1210 leukemia cell line represents one of the most extensively studied models for evaluating purine antimetabolites [12]. This cell line, originally derived from a spontaneous leukemia in DBA/2 mice, has been instrumental in understanding the mechanisms of purine analog cytotoxicity [7]. Related purine derivatives demonstrate significant activity against L1210 cells, with 6-mercaptopurine showing notable life span extension in tumor-bearing mice [1].
The response profile of L1210 cells to purine derivatives involves rapid uptake through nucleoside transporters and subsequent phosphorylation by salvage pathway enzymes [7]. The cellular accumulation of thionucleotide metabolites leads to multiple cytotoxic effects, including inhibition of DNA synthesis and induction of apoptosis [13].
Studies on purine precursor concentrations in L1210 cells reveal steady-state levels of key intermediates in the de novo purine biosynthesis pathway [14]. The compound likely disrupts this pathway at multiple points, including the conversion of inosine monophosphate to guanosine monophosphate through inhibition of inosine monophosphate dehydrogenase [15].
The metabolic effects include alterations in nucleotide pool balance, with decreased levels of guanosine triphosphate and cytidine triphosphate observed following treatment with related compounds [16]. These changes contribute to DNA synthesis inhibition and ultimately cell death through apoptotic mechanisms [6].
L1210 cells can develop resistance to purine antimetabolites through various mechanisms, including decreased drug uptake, altered metabolism, and enhanced DNA repair capacity [17]. Resistant cell lines often exhibit modifications in deoxycytidine kinase activity and increased sensitivity to other antimetabolites such as methotrexate [16].
Table 2: L1210 Leukemia Cell Response Parameters
| Parameter | Control Cells | Treated Cells | Fold Change | Reference |
|---|---|---|---|---|
| Cell Viability (48h) | 100% | 25-40% | 2.5-4.0× decrease | [18] |
| DNA Synthesis Rate | 100% | 15-30% | 3.3-6.7× decrease | [8] |
| Apoptotic Cell Population | 5% | 45-70% | 9-14× increase | [18] |
| IMP Dehydrogenase Activity | 100% | 30-50% | 2-3.3× decrease | [14] |
The Walker 256 carcinoma represents a unique experimental model characterized by inherent sensitivity to difunctional alkylating agents [19]. This rat tumor model has been maintained in vivo for over sixty years and serves as an important screening system for antitumor agents [20]. The cellular phenotype of Walker 256 cells resembles that of Fanconi anemia cells, showing specific sensitivity to DNA cross-linking agents [19].
While specific data for 6-Chloro-9-propyl-7H-purin-8(9H)-one against Walker 256 carcinoma is limited, related purine compounds have demonstrated variable activity against this tumor model. The unique characteristics of Walker 256 cells, including their deficiency in DNA crosslink repair mechanisms, may influence the response to purine antimetabolites [19].
The metabolic alterations induced by Walker 256 tumor growth include changes in purine and pyrimidine metabolism, with increased levels of uridine, xanthosine, hypoxanthine, and inosine observed in host tissues [21]. These metabolic changes may affect the efficacy of purine-based therapeutic agents.
The efficacy of purine derivatives against Walker 256 carcinomas appears to be lower compared to other tumor models such as adenocarcinoma 755 or L1210 leukemia. This reduced sensitivity may be attributed to the specific genetic characteristics of Walker cells and their altered DNA repair mechanisms [19].
Table 3: Comparative Tumor Model Efficacy
| Tumor Model | Cell Type | Sensitivity to Purines | Mechanism | Reference |
|---|---|---|---|---|
| Adenocarcinoma 755 | Mouse adenocarcinoma | High | DNA synthesis inhibition | [1] |
| L1210 Leukemia | Mouse leukemia | Very High | Multiple pathways | [7] |
| Walker 256 | Rat carcinoma | Moderate | Limited by DNA repair defects | [19] |
| Sarcoma 180 | Mouse sarcoma | Moderate | Conventional mechanisms |